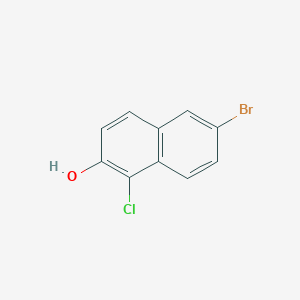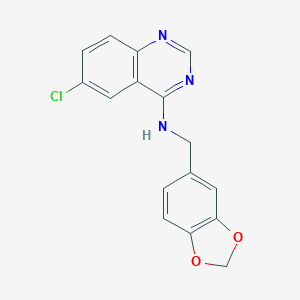
MBCQ
Overview
Description
This compound has a molecular formula of C16H12ClN3O2 and a molecular weight of 313.74 g/mol . MBCQ is primarily used in scientific research due to its ability to inhibit PDE5, which plays a crucial role in various physiological processes.
Mechanism of Action
Target of Action
MBCQ is a cGMP-specific phosphodiesterase (PDE V; PDE5) inhibitor . The primary target of this compound is PDE5, an enzyme that specifically degrades cGMP, a secondary messenger in cells .
Mode of Action
This compound interacts with its target, PDE5, by inhibiting its activity . This inhibition prevents the degradation of cGMP, leading to an increase in cGMP levels within cells . As a result, this compound can cause dilation of coronary arteries via specific inhibition of cGMP-PDE .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP pathway. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to an accumulation of cGMP in cells . This accumulation can lead to various downstream effects, such as the relaxation of smooth muscle cells in blood vessels .
Result of Action
The primary result of this compound’s action is the dilation of coronary arteries . This is due to the accumulation of cGMP in smooth muscle cells, which leads to relaxation of these cells and dilation of the blood vessels . This effect can have significant implications for the treatment of conditions such as erectile dysfunction and pulmonary hypertension, which are associated with impaired blood flow.
Preparation Methods
Synthetic Routes and Reaction Conditions
MBCQ can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxybenzylamine with 6-chloroquinazoline. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The process involves the use of high-purity reagents and solvents to achieve consistent product quality. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
MBCQ undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinazoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
MBCQ has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of PDE5 and its effects on cyclic guanosine monophosphate levels.
Biology: Employed in research to understand the role of PDE5 in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in conditions such as pulmonary hypertension and erectile dysfunction.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another PDE5 inhibitor used primarily for the treatment of erectile dysfunction.
Vardenafil: Similar to sildenafil, used for erectile dysfunction and pulmonary hypertension.
Tadalafil: A long-acting PDE5 inhibitor used for similar therapeutic purposes.
Uniqueness of MBCQ
This compound is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other PDE5 inhibitors. Its selectivity for PDE5 over other phosphodiesterase isoforms makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-2-3-13-12(6-11)16(20-8-19-13)18-7-10-1-4-14-15(5-10)22-9-21-14/h1-6,8H,7,9H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNODHOSDWZLJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425013 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150450-53-6 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


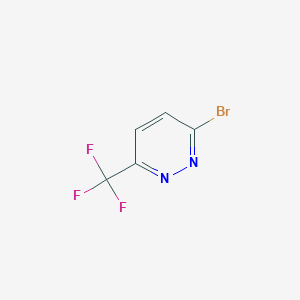

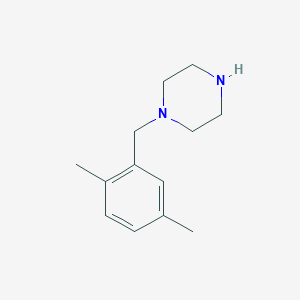
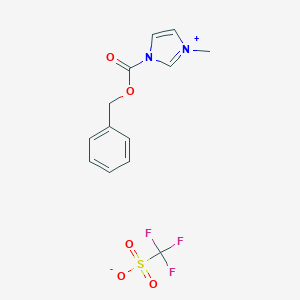
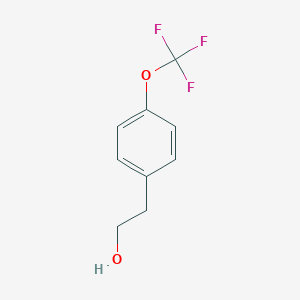
![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
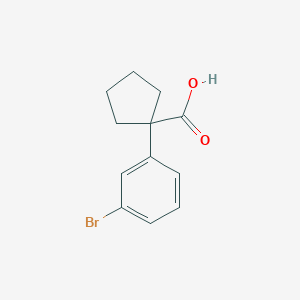
![1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate](/img/structure/B176111.png)

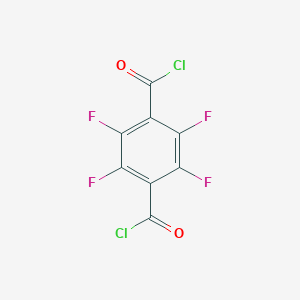
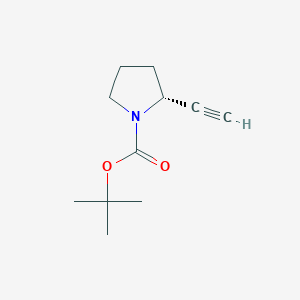
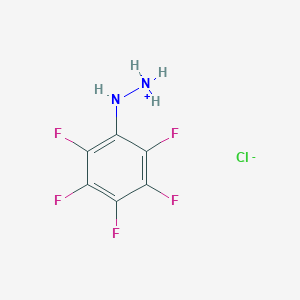
![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)
